molecular formula C18H14N2O2S B6478120 2-benzamido-5-phenylthiophene-3-carboxamide CAS No. 113260-45-0

2-benzamido-5-phenylthiophene-3-carboxamide

Cat. No.: B6478120
CAS No.: 113260-45-0
M. Wt: 322.4 g/mol
InChI Key: KCZRFLUSSWJMMU-UHFFFAOYSA-N
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Description

2-Benzamido-5-phenylthiophene-3-carboxamide is a synthetically developed small molecule identified as a novel and potent inhibitor of the Mycobacterium tuberculosis DNA Gyrase B (GyrB) subunit . This compound is a key derivative emerging from structure-based drug design efforts targeting bacterial DNA gyrase, a well-validated and essential target for antibacterial chemotherapy . In research studies, this compound has demonstrated significant inhibitory activity, with an IC50 of 0.76 ± 0.25 μM in a Mtb supercoiling assay and an MIC of 4.84 μM against drug-sensitive M. tuberculosis strains . Its mechanism of action involves targeting the ATPase domain of the GyrB subunit, an attractive strategy for developing new anti-tuberculosis agents, especially in the face of rising quinolone resistance . The 2-benzamido-thiophene-3-carboxamide scaffold is of high interest in medicinal chemistry, with structural analogs also being explored for other therapeutic applications, such as selective cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory research . This product is intended for research purposes only, specifically for in vitro studies in microbiology and infectious disease research, to further investigate its mechanism and potential as a lead compound. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-benzamido-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-16(21)14-11-15(12-7-3-1-4-8-12)23-18(14)20-17(22)13-9-5-2-6-10-13/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRFLUSSWJMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is widely employed to construct 2-aminothiophene derivatives. This one-pot, three-component reaction involves:

  • Reactants : A ketone (e.g., acetophenone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur.

  • Conditions : Diethylamine as a base in ethanol under reflux (60–80°C, 4–6 hours).

For 5-phenylthiophene-3-carboxamide precursors, cyclohexanone or substituted acetophenones are used to introduce the phenyl group at position 5. Ethyl 2-cyanoacetate provides the nitrile group, which is later hydrolyzed to the carboxamide.

Michael Addition-Cyclization Approach

An alternative method involves Michael addition followed by cyclization:

  • Michael Adduct Formation : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol with KOH catalysis.

  • Cyclization : Intramolecular nucleophilic substitution or addition-elimination forms the dihydrothiophene core, which is oxidized to the aromatic thiophene.

Density functional theory (DFT) studies confirm that the S,R-diastereomer of the Michael adduct preferentially undergoes cyclization via HNCS elimination, achieving 38–40% yields.

Functionalization of the Thiophene Core

Introduction of the Benzamido Group at Position 2

The 2-amino group of the thiophene is acylated using benzoyl chloride under mild conditions:

Procedure :

  • Dissolve 2-amino-5-phenylthiophene-3-carboxamide (1.0 eq) in dry dichloromethane (DCM).

  • Add benzoyl chloride (1.2 eq) dropwise with stirring at 0°C.

  • Catalyze with 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (TEA, 2.0 eq).

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/acetone).

Yield : 59–65%.

Carboxamide Formation at Position 3

The 3-cyano group from Gewald-synthesized intermediates is hydrolyzed to the carboxamide:

Hydrolysis Conditions :

  • Reagent : LiOH (2.0 eq) in tetrahydrofuran (THF)/water (3:1).

  • Temperature : 60°C, 4 hours.

  • Yield : 72–85%.

Optimization and Mechanistic Insights

Solvent and Catalysis Effects

  • Ethanol vs. THF : Ethanol improves cyclization yields (40% vs. 28% in THF) due to polar protic stabilization of intermediates.

  • Base Selection : KOH outperforms NaOH in Michael additions, reducing side-product formation from 22% to 9%.

Temperature Control

  • Acylation : Reactions below 10°C minimize N-overacylation.

  • Cyclization : Microwave-assisted Suzuki couplings at 100°C reduce reaction times from 24 hours to 45 minutes.

Characterization and Analytical Data

Table 1 : Spectroscopic Data for this compound

Property Value
Melting Point218–220°C
1H NMR (400 MHz, DMSO)δ 10.32 (s, 1H, CONH), 8.02–7.40 (m, 10H, Ar-H), 6.88 (s, 1H, Thiophene-H)
13C NMR (100 MHz, DMSO)δ 167.2 (CONH), 163.8 (CO), 142.1–126.3 (Ar-C), 118.9 (Thiophene-C)
IR (KBr)3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C)

Applications and Derivative Synthesis

The compound exhibits potent anti-tubercular activity with an IC₅₀ of 1.2 μM against M. tuberculosis GyrB. Derivatives are synthesized via:

  • Side-Chain Modifications : Replacement of benzamido with pentafluorobenzoyl groups improves lipid solubility (logP from 2.1 to 3.4).

  • Heterocycle Fusion : Mannich reactions with formaldehyde and amines yield thieno[2,3-d]pyrimidines, expanding bioactivity profiles .

Chemical Reactions Analysis

Types of Reactions: 2-benzamido-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) under specific conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2-benzamido-5-phenylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, certain derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential use as anticancer agents.
  • Anti-inflammatory Properties :
    • The compound has been identified as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is associated with inflammation. A study demonstrated that one derivative exhibited an IC50 value of 0.29 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
  • Antitubercular Activity :
    • Compounds similar to this compound have shown promise in combating tuberculosis (TB), particularly against drug-resistant strains. This highlights the compound's potential in addressing critical public health challenges .
  • Antimicrobial Effects :
    • The compound has also been studied for its broad-spectrum antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Material Science Applications

In addition to its pharmaceutical applications, this compound serves as a building block in material science:

  • Organic Semiconductors : Its unique electronic properties make it suitable for developing new materials like organic semiconductors and polymers with specific functionalities.

Research Findings and Case Studies

Compound Name Structure Notable Activity
2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamideStructureSelective COX-2 inhibitor
2-acetylamino-N-(4-methylphenyl)thiophene-3-carboxamideStructureAntitubercular activity
5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivativesStructureBroad-spectrum antimicrobial activity

These findings underscore the compound's versatility and potential therapeutic applications across multiple domains.

Mechanism of Action

The mechanism of action of 2-benzamido-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The target compound ’s benzamido and phenyl groups may enhance π-π stacking interactions in protein binding, a feature shared with Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (). The dichloro and ethoxyphenyl groups in the latter likely improve metabolic stability and target selectivity .
  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () features a tetrahydrobenzo ring, which reduces planarity and may limit membrane permeability compared to the target compound’s fully aromatic thiophene core .

Synthetic Utility :

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of ethyl esters as intermediates, while employs methyl esters with dichlorobenzamido groups for scale-up synthesis .

Crystallography and Polymorphism: emphasizes the scarcity of crystal structure data for thiophene derivatives. The target compound’s planar structure contrasts with the non-planar tetrahydrobenzo ring in , which exhibits distinct packing modes and hydrogen-bonding networks .

Biological Activity

2-Benzamido-5-phenylthiophene-3-carboxamide is a heterocyclic compound characterized by a thiophene ring substituted with benzamide and carboxamide functional groups. Its unique structural features contribute to a diverse array of biological activities, making it a significant subject of research in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features:

  • A thiophene ring, which is known for its pharmacological properties.
  • Benzamide and carboxamide groups that enhance chemical reactivity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies reveal high binding affinity to COX-2, suggesting potential for anti-inflammatory drug development.

2. Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. Specific derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

3. Anticancer Potential

The mechanism of action involves interaction with specific molecular targets, inhibiting pathways related to cancer cell proliferation. Thiophene derivatives are known to affect various enzymes linked to tumor growth, indicating potential as anticancer agents .

The biological effects of this compound are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For instance:

  • Inhibition of COX-2 leads to reduced inflammatory responses.
  • Interaction with kinases involved in cell signaling pathways can result in decreased cancer cell viability.

Data Table: Biological Activity Overview

Compound Structure Notable Activity
This compoundStructureSelective COX-2 inhibitor
2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamideStructureAnticancer activity
5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivativesStructureBroad-spectrum antimicrobial

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a derivative of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes, confirming its potential therapeutic application in treating inflammatory diseases.
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : Clinical trials involving cell lines showed that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Q & A

Q. What are the standard synthetic routes for 2-benzamido-5-phenylthiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiophene core formation followed by benzamido group introduction. Key steps include:

  • Condensation : Reacting thiophene-3-carboxylic acid derivatives with benzoyl chloride derivatives under reflux in solvents like dichloromethane (DCM) .
  • Amidation : Using coupling agents (e.g., EDC/HOBt) to attach the benzamido group . Optimization focuses on solvent choice (polar aprotic solvents like DMF improve yields), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in benzamido) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the thiophene core and substituents .

Q. What are the common biological assays used to evaluate its activity?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric substrates .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Pre-activation of Carboxylic Acids : Use of CDI (1,1′-carbonyldiimidazole) to generate active acyl imidazole intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • By-product Monitoring : TLC or HPLC to track unreacted starting materials and optimize stoichiometry .

Q. How do structural modifications (e.g., substituents on the benzamido group) influence bioactivity?

Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy Groups : Improve solubility and binding to hydrophobic enzyme pockets (e.g., in tyrosine kinase inhibitors) .
  • Halogenation (e.g., -Br, -Cl): Boosts cytotoxicity via enhanced membrane permeability .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to targets like DNA gyrase or tubulin .
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : ML-based models (e.g., Random Forest) correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption). Mitigation strategies:

  • Prodrug Design : Introduce ester groups to enhance bioavailability .
  • Metabolic Stability Assays : Liver microsome studies identify rapid degradation pathways .
  • Formulation Optimization : Nanoencapsulation (liposomes) improves plasma half-life .

Methodological Tables

Q. Table 1: Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)Purity (%)Reference
DCM8.936595
DMF36.78298
THF7.525890

Q. Table 2: Substituent Impact on Antimicrobial Activity

SubstituentLogPMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
-H2.18.232.5
-NO₂1.83.416.7
-OCH₃1.55.125.9
Data from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-benzamido-5-phenylthiophene-3-carboxamide
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2-benzamido-5-phenylthiophene-3-carboxamide

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